![molecular formula C13H18BN3O2 B13681000 3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester](/img/structure/B13681000.png)
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester is a boronic ester derivative of imidazopyridine. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The boronic acid moiety in this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-diaminopyridine with formic acid under reflux conditions to form the imidazopyridine core . The boronic acid pinacol ester group can then be introduced via a Suzuki-Miyaura coupling reaction using appropriate boronic acid derivatives and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing production costs.
化学反应分析
Types of Reactions
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The imidazopyridine core can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or other reducing agents are commonly employed.
Substitution: Palladium catalysts and appropriate ligands are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields the corresponding boronic acid, while Suzuki-Miyaura coupling reactions can produce a wide range of biaryl compounds .
科学研究应用
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibitors and other bioactive compounds.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
作用机制
The mechanism of action of 3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester involves its interaction with specific molecular targets. For example, as a GABA A receptor modulator, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . The boronic acid moiety can also form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug delivery systems.
相似化合物的比较
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyridine-4-boronic acid pinacol ester: This compound has a similar boronic ester group but a different core structure.
Uniqueness
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester is unique due to its specific combination of the imidazopyridine core and the boronic acid pinacol ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H18BN3O2 |
|---|---|
分子量 |
259.11 g/mol |
IUPAC 名称 |
3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-6-15-7-10-11(9)16-8-17(10)5/h6-8H,1-5H3 |
InChI 键 |
JMHARIXTKPFTKO-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2N=CN3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


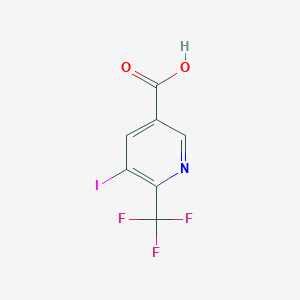
![1-[4-(Trifluoromethoxy)benzyl]azetidine](/img/structure/B13680923.png)
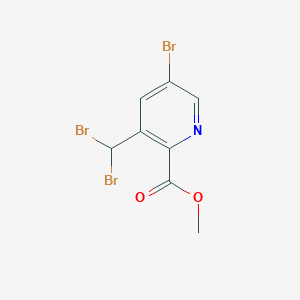


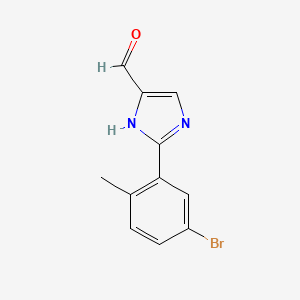
![[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13680948.png)
![4-Chloro-5-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole](/img/structure/B13680950.png)


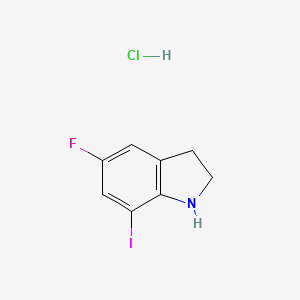

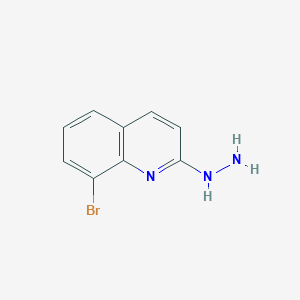
![2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13680993.png)
